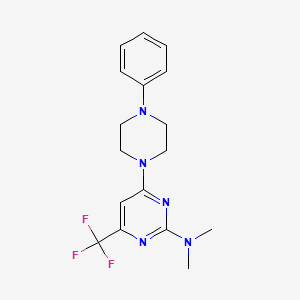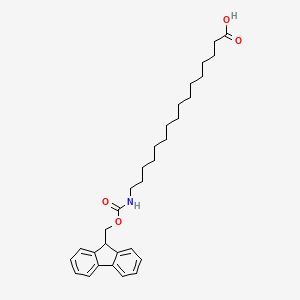
16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid” is a chemical compound with the molecular formula C31H43NO4 . It is also known as “16- (Fmoc-amino)-palmitic acid” or "16- (Fmoc-amino)-hexadecanoic acid" . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a long chain hexadecanoic acid (16 carbon atoms) attached to a fluorenylmethyloxycarbonyl (Fmoc) group through an amide bond . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 663.9±28.0 °C and a predicted density of 1.080±0.06 g/cm3 . The pKa is predicted to be 4.78±0.10 .Applications De Recherche Scientifique
Enzyme-Activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids are utilized as surfactants for carbon nanotubes. These compounds are modeled through quantum mechanical computations and converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions (Cousins et al., 2009).
Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues
The synthesis process involves N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. These units are incorporated into solid-phase synthesis, leading to efficient synthesis of oligomers varying in length. This research showcases the application in synthesizing complex biomolecules (Gregar & Gervay-Hague, 2004).
Solid Phase Peptide Synthesis
The Fmoc (9-fluorenylmethoxycarbonyl) amino acids method has greatly advanced solid phase peptide synthesis (SPPS) by introducing a variety of solid supports, linkages, and protective groups. This has enabled the synthesis of biologically active peptides and small proteins under diverse conditions, showcasing its versatility in bioorganic chemistry (Fields & Noble, 2009).
Biosynthesis of Plant Biopolymers
Research into plant biopolymers has identified the occurrence of positional isomers of dihydroxyhexadecanoic acid in plant cutins and suberins. This study illuminates the chemical diversity and biosynthesis pathways of these natural polymers, contributing to our understanding of plant biology and potential applications in bio-based materials (Holloway & Deas, 1971).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include recommendations for handling and disposal, personal protection, and actions to take in case of exposure .
Mécanisme D'action
Mode of Action
It is known that the compound is stable at room temperature and has a long shelf-life . It is also used as a coupling agent in peptide synthesis , suggesting it may interact with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it may be involved in protein synthesis and related pathways.
Result of Action
Given its role in peptide synthesis , it may influence protein formation and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is stable at room temperature , suggesting that it may maintain its efficacy under standard laboratory conditions.
Propriétés
IUPAC Name |
16-(9H-fluoren-9-ylmethoxycarbonylamino)hexadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO4/c33-30(34)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-32-31(35)36-24-29-27-20-15-13-18-25(27)26-19-14-16-21-28(26)29/h13-16,18-21,29H,1-12,17,22-24H2,(H,32,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUPWMJPTFWFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)
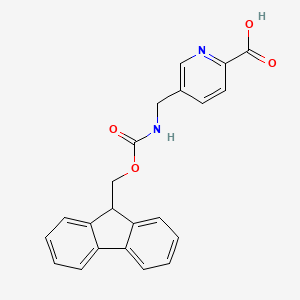
![5-Chloro-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755121.png)
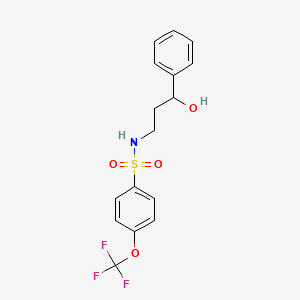
![1-[4-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2755123.png)



![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2755129.png)
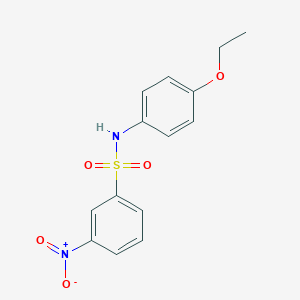
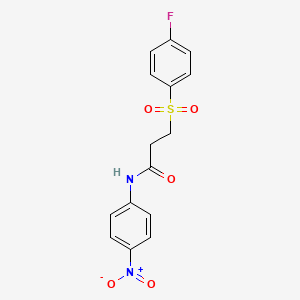
![1-(2-methylpropyl)-5-(3-methylthiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2755132.png)
![methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2755133.png)
